dichotomine B

Renal Fibrosis TGF-β/Smad Pathway Chronic Kidney Disease

Researchers require pathway-specific β-carbolines, but co-isolated analogs (A, C, D) show divergent bioactivity and cannot be substituted. Dichotomine B is the validated solution. - **Renal fibrosis**: Attenuates CKD pathology in 5/6 nephrectomy models via TGF-β/Smad inhibition. - **Muscle atrophy**: Preserves myotube diameter & suppresses FoxO3a/MuRF-1; no hypertrophy. - **Supply advantage**: 0.31% natural abundance enables cost-effective acid-base extraction without expensive chromatography. - **Purity**: ≥98% HPLC, scalable for industrial R&D.

Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
Cat. No. B12407399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedichotomine B
Molecular FormulaC14H12N2O4
Molecular Weight272.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C(CO)O)C(=O)O
InChIInChI=1S/C14H12N2O4/c17-6-11(18)13-12-8(5-10(16-13)14(19)20)7-3-1-2-4-9(7)15-12/h1-5,11,15,17-18H,6H2,(H,19,20)/t11-/m0/s1
InChIKeyPKSXEHHRROSXPR-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichotomine B Procurement & Natural Abundance


Dichotomine B (CAS 755036-41-0, C14H12N2O4, MW 272.26) is a β-carboline-type alkaloid isolated as the most abundant bioactive constituent from the roots of Stellaria dichotoma (Caryophyllaceae) [1]. HPLC quantification establishes it as the predominant β-carboline in the raw medicinal material, comprising 0.31% of total content [1]. The compound is commercially available from multiple vendors at ≥98% purity as a solid powder [2], with established stability profiles, solubility parameters (DMSO: 10 mg/mL, 36.73 mM), and in vivo formulation guidance (10% DMSO + 90% Corn Oil, 1 mg/mL) . This combination of validated natural abundance and well-characterized material properties distinguishes dichotomine B from trace congeners that lack sufficient supply chain definition for reproducible research or industrial application.

Natural source alkaloid: Dichotomine B is a β-carboline alkaloid isolated from Stellaria dichotoma, suitable for natural product research and extraction workflow studies.
Botanical origin supports compound identity verification.
Reported highest abundance: HPLC analysis indicates it is the most abundant β-carboline in the source plant, supporting cost-effective extraction and scale-up research.
Abundance data supports procurement planning.
Compound-specific bioactivity: Reported to engage pathways distinct from co-isolated analogs (A, C, D), requiring compound-level selection for targeted pathway studies.
Not interchangeable with in-class β-carbolines.

Why Dichotomine B Cannot Be Substituted


The β-carboline alkaloid class is chemically and pharmacologically heterogeneous, and substitution with structurally related compounds (e.g., harmine, harmaline, glucodichotomine B) without validation introduces uncontrolled variables that compromise experimental reproducibility and translational relevance. Dichotomine B is the most abundant and bioactive constituent isolated from Stellaria dichotoma [1], whereas glucodichotomine B—its glycosylated analog—exhibits markedly different potency and target engagement (e.g., cytotoxicity with IC50 values of 50.29 μM against HCT116 cells [2]). Furthermore, dichotomine B engages distinct signaling pathways including TLR4/MyD88-mTOR modulation in neuroinflammation [3] and TGF-β/Smad pathway inhibition in renal fibrosis [4], which cannot be assumed for analogs bearing different substitution patterns. The evidence below establishes the compound-specific, quantifiable performance metrics that justify dichotomine B as the preferred procurement candidate over in-class alternatives.

Dichotomine B
In-Class Analog (A, C, D)
Risk of Substitution
Renal fibrosis & muscle atrophy pathways
Dichotomine C: antiallergic activity. Dichotomin A: higher cytotoxicity
Bioactivity profiles may not transfer; selecting the wrong analog can shift experimental outcomes.
1 β-turn, 2 hydrogen bonds
Dichotomin A: 2 β-turns, 2 hydrogen bonds
Conformational mismatch may alter target binding and SAR interpretation.
Reported specific extraction yield
Lower natural abundance of other analogs
Procurement cost and scale may differ significantly; generic substitution may not be economically reproducible.

Dichotomine B Comparative Evidence


Natural Abundance Advantage

Dichotomine B demonstrates concentration-dependent inhibition of fibronectin (FN) expression in TGF-β1-stimulated HK-2 cells, achieving a 58.2% reduction at 50 μM, comparable to the positive control GW788388 (5 μM) [1]. This establishes its efficacy as a TGF-β/Smad pathway antagonist and provides a quantitative benchmark for anti-fibrotic activity that distinguishes it from structurally related β-carbolines lacking this specific activity profile.

Natural Abundance
Head-to-head
0.31% of total content
Ranked #1 among 21 β-carbolines in S. dichotoma
Supports extraction-scale selection.
Reported highest abundance; lower material cost potential.
Renal Fibrosis TGF-β/Smad Pathway Chronic Kidney Disease

Anti-Renal Fibrosis Efficacy

Among 21 β-carboline alkaloids isolated from Stellaria dichotoma, dichotomine B is the most abundant, comprising 0.31% of total content [1]. A novel acid-base extraction with recrystallization yields DB with 98.8% purity, reduces cost by 70%, shortens processing time to 72 hours, and increases yield from 15% (conventional chromatography) to 42% [1]. This establishes dichotomine B as the most industrially viable candidate from this botanical source, with process metrics that directly inform procurement and scale-up decisions.

Renal Fibrosis Model
Class-level inference
TGF-β/Smad pathway inhibition
In vitro HK-2 cells; In vivo CKD mice
Model-response endpoint context.
Analog data absent; class-level differentiation.
Natural Product Chemistry Process Chemistry Industrial Biotechnology

Skeletal Muscle Atrophy Protection

In a 48-hour fasting mouse model, dichotomine B treatment significantly preserved muscle mass and strength [1]. In vitro, at 10 μM, DB preserved myotube diameter, enhanced fusion index, maintained myosin heavy chain protein levels, and suppressed atrophic biomarkers (FoxO3a, MuRF-1, Atrogin-1) in DEX-treated C2C12 myotubes [1]. This in vivo validation distinguishes dichotomine B from other β-carbolines (e.g., glucodichotomine B) that lack documented anti-atrophic efficacy, and provides direct translational evidence for procurement in muscle wasting research.

Muscle Atrophy Model
Head-to-head
Most bioactive constituent
Preserved myotube diameter; suppressed FoxO3a, MuRF-1
Supports atrophy endpoint review.
Highest activity among 5 co-isolated compounds.
Muscle Atrophy Sarcopenia Cachexia

Antiallergic Activity Differentiation

Dichotomine B attenuates neuroinflammatory responses in LPS/ATP-induced BV2 microglia by modulating the TLR4/MyD88-mTOR signaling pathway [1]. This mechanism-based activity distinguishes DB from other β-carboline alkaloids (e.g., harmine, harmaline) that may act through distinct targets (e.g., MAO inhibition). The quantitative pathway engagement provides a defined molecular signature for compound selection in neuroinflammation research.

Antiallergic Activity
Head-to-head
Not significantly active
Dichotomine C: IC50 = 62 μM (β-hexosaminidase)
Compound-specific assay response.
Supports precise target selection.
Neuroinflammation TLR4 Signaling Microglia

Dichotomine B Application Scenarios


Industrial Anti-Fibrotic Production

Dichotomine B is optimally deployed in renal fibrosis research programs, where its 58.2% reduction of fibronectin expression at 50 μM in HK-2 cells provides a quantitative benchmark for anti-fibrotic efficacy [3]. The compound's inhibition of TGF-β/Smad pathway activation and ECM deposition supports its use as a lead compound or positive control in CKD therapeutic development, with the added advantage of scalable isolation (42% yield, 98.8% purity) for preclinical studies [3].

Muscle Atrophy Therapeutic Research

For muscle wasting research, dichotomine B offers validated in vivo efficacy in a fasting-induced atrophy model, preserving muscle mass and strength after 48-hour starvation [3]. In vitro, 10 μM DB maintains myotube diameter and suppresses FoxO3a, MuRF-1, and Atrogin-1 in DEX-treated C2C12 cells [3]. These data support procurement for sarcopenia, cachexia, and disuse atrophy studies where direct in vivo evidence is required.

Structure-Activity Relationship Studies

Researchers investigating microglial activation and neuroinflammatory cascades can utilize dichotomine B as a tool compound to probe TLR4/MyD88-mTOR signaling [3]. Its defined mechanism in LPS/ATP-stimulated BV2 cells makes it suitable for studies of neuroinflammation-associated conditions, including neurodegenerative diseases where microglial TLR4 signaling is implicated.

Neuroinflammation Pathway Research

Dichotomine B is the preferred β-carboline for industrial process development due to its high natural abundance (0.31% in source material) and established scalable purification protocol [3]. The 70% cost reduction, 72-hour processing window, and 42% yield achieved via acid-base extraction with recrystallization [3] provide a validated economic foundation for commercial-scale production, distinguishing it from trace β-carboline congeners that are not industrially viable.

Application
Selection Property
Validation Focus
Fibrosis Pathway Studies
TGF-β/Smad pathway inhibition profile
Fibrosis marker suppression in renal models
Muscle Atrophy Research
Myotube protection and proteolysis suppression
Atrophy biomarker reduction in C2C12 and in vivo models
Structure-Activity Studies
Defined β-turn conformational scaffold
Correlation of H-bond geometry with cell-based activity
Neuroinflammation Models
TLR4/MyD88-mTOR pathway engagement
Microglial response attenuation in LPS/ATP models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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